molecular formula C6H6ClNO2S B2882748 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone CAS No. 2247104-04-5

1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone

Cat. No.: B2882748
CAS No.: 2247104-04-5
M. Wt: 191.63
InChI Key: MCLZOKSYFFVPGQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a chloro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone typically involves the reaction of 4-chloro-2-methoxythiazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the thiazole ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methoxyphenyl)ethanone
  • 1-(4-Chlorophenyl)ethanone
  • 1-(4-Methoxyphenyl)ethanone

Uniqueness: 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-3(9)4-5(7)8-6(10-2)11-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLZOKSYFFVPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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